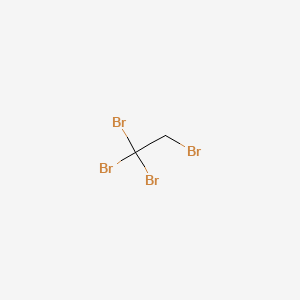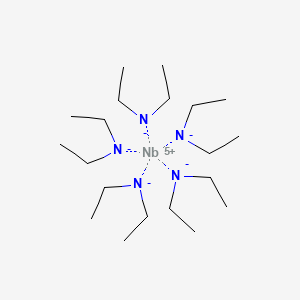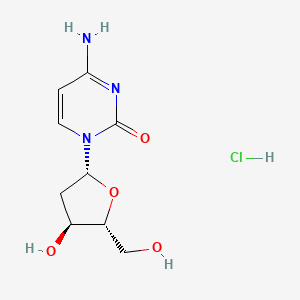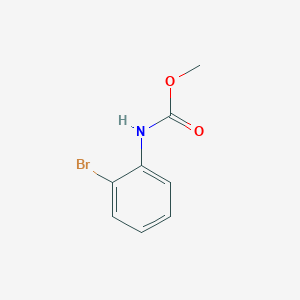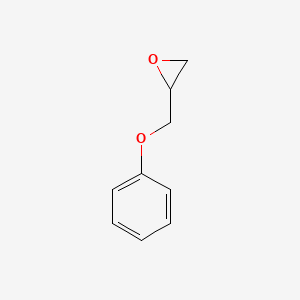
α-紫罗兰酮
描述
Alpha-Ionol is a natural compound that is derived from the oxidative cleavage of carotenoids . It has a flavor of ionone, but it is softer and sweeter .
Synthesis Analysis
Alpha-Ionol can be synthesized by the Koenigs–Knorr method . The synthesis process involves the use of a flavor precursor α-ionyl-β-d-glucoside (IG), which is characterized by proton nuclear magnetic resonance spectroscopy, Fourier transform-infrared spectroscopy, and electro spray ionization mass spectroscopy (MS) .Molecular Structure Analysis
The molecular formula of alpha-Ionol is C13H22O, and its molecular weight is 194.31 . It has a chiral carbon at the 6 position, making it an optically active molecule .Chemical Reactions Analysis
The inhibition of F. solani by VOCs resulted in upregulation of genes related to ribosome, ribosome biogenesis, and the oxidative phosphorylation and downregulation of many genes associated with cell cycle, meiosis, DNA replication, and autophagy .Physical And Chemical Properties Analysis
Alpha-Ionol is a liquid with a refractive index of n20/D 1.491. It has a boiling point of 127 °C/15 mmHg (lit.) and a density of 0.918 g/mL at 20 °C (lit.) .科学研究应用
Attractant for Trapping Bactrocera latifrons
Alpha-Ionol has been found to be highly attractive to laboratory-reared males of Bactrocera latifrons (Hendel), a type of tephritid fruit fly . It is more chemically stable than its β-isomer and is more attractive to wild B. latifrons males than females .
Enhancement of Attraction with Addition of a Synergist
The attraction of alpha-Ionol to male Bactrocera latifrons can be enhanced by the addition of a synergist, cade oil . This combination has been found to be effective in detecting B. latifrons populations .
Use in Detection Traps
Alpha-Ionol is often preferred over food bait based traps for detection trapping because of its high specificity and ability to attract flies over a wide area .
Study of Male Response
Research has been conducted to detail the age of male B. latifrons response to alpha-Ionol + cade oil . This research can help in understanding the behavior of these fruit flies and can aid in their management.
Study of Wick Attractiveness
The persistence of wick attractiveness when treated with alpha-Ionol and cade oil has been studied . This research can help in improving the design and effectiveness of traps.
Use in Pest Management
Given its effectiveness as an attractant for certain fruit flies, alpha-Ionol can be used in pest management strategies. It can help in monitoring and controlling the population of these pests .
作用机制
Target of Action
Alpha-Ionol, a naturally occurring organic compound , has been found to interact with various biological targets. For instance, it has been identified as an attractant for certain species of fruit flies . .
Mode of Action
The mode of action of Alpha-Ionol is largely dependent on its interaction with its targets. In the case of fruit flies, Alpha-Ionol acts as an attractant, influencing the behavior of these insects . .
Biochemical Pathways
Apocarotenoids are derived from carotenoids and have significant roles in nutrition as a source of vitamin A, and lend protection against chronic diseases such as arthritis, cardiovascular disorders, and cancer . They are also responsible for flavor, taste, aroma, and fragrance of flowers and foods .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . Understanding the ADME properties of Alpha-Ionol would provide valuable insights into its bioavailability and potential as a therapeutic agent.
Result of Action
It is known that alpha-ionol has been used as an attractant for certain species of fruit flies . This suggests that Alpha-Ionol can influence the behavior of these insects at a molecular level, potentially by interacting with specific receptors or signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including Alpha-Ionol. Factors such as temperature, pH, and the presence of other chemicals can affect how Alpha-Ionol interacts with its targets and its overall effectiveness . .
安全和危害
未来方向
属性
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOJWCZWKWKSE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885294 | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweeter odour of ionones | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
127.00 °C. @ 15.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.917-0.924 | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
25312-34-9, 472-78-6 | |
| Record name | α-Ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25312-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ionol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-IONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of alpha-ionol in biological research?
A1: Alpha-ionol has been identified as a male attractant for the tephritid fruit fly Bactrocera latifrons (Hendel). This makes it a potentially valuable tool for detection and monitoring programs targeting this agricultural pest [, ].
Q2: Is alpha-ionol as effective as other male lures used for tephritid fruit flies?
A2: While alpha-ionol attracts male B. latifrons, its attractiveness is not as strong as that observed with other tephritid fruit flies and their respective male lures [].
Q3: Can the attractiveness of alpha-ionol to B. latifrons be enhanced?
A3: Yes, research shows that cade oil, an essential oil from Juniperus oxycedrus L., acts as a synergist, significantly increasing the attraction of alpha-ionol to male B. latifrons in trapping experiments [].
Q4: What is the optimal age of male B. latifrons for alpha-ionol + cade oil attraction?
A4: Wind tunnel studies with wild flies indicate that male response to alpha-ionol + cade oil increases with age, with the strongest response observed in flies aged 28 days old [].
Q5: What is the longevity of alpha-ionol + cade oil lures in the field?
A5: The attractiveness of wicks treated with alpha-ionol and cade oil declines over time. Research suggests that the response is reduced to approximately 50% of the initial catch after 6.5 weeks [].
Q6: Are there other potential lures for B. latifrons?
A6: Studies indicate that Solulys AST, a protein-based bait, is highly attractive to both male and female B. latifrons. Additionally, dry trap alternatives like ammonia, biolure, rainbow plugs, and cucumber volatile plugs show comparable effectiveness to wet torula yeast baits [].
Q7: Beyond its use as a fruit fly attractant, what other roles does alpha-ionol play in nature?
A7: Alpha-ionol is a naturally occurring compound found in various plants. For instance, it's been identified in purple passion fruit (Passiflora edulis Sims) juice, where it serves as a precursor to isomeric edulans, important flavor components [].
Q8: What is the significance of alpha-ionol in grape and wine chemistry?
A8: Alpha-ionol is found in both free and glycosidically bound forms in grapes and can influence the aroma profile of wines. For instance, 3-oxo-alpha-ionol is a significant C13-norisoprenoid volatile found in Tannat wines, contributing to their unique aroma [].
Q9: How does the concentration of alpha-ionol derivatives vary in different grape varieties?
A9: Studies comparing Muscat of Alexandria and Shiraz grape leaves showed that 3-oxo-alpha-ionol was not detected in Shiraz leaves. Furthermore, its retro derivatives were less abundant in Shiraz leaves compared to Muscat of Alexandria leaves [].
Q10: What is the relationship between carotenoids in grapes and alpha-ionol derivatives in wine?
A10: Research suggests a correlation between carotenoid levels in grapes and the concentration of norisoprenoids, including alpha-ionol derivatives, in the resulting wines. Higher DeltaC values, reflecting the difference in total carotenoid concentration between veraison and maturity, correlated with higher levels of norisoprenoids like 3-oxo-alpha-ionol in wines from varieties like Chardonnay and Merlot [].
Q11: Are there any synthetic applications of alpha-ionol?
A11: Alpha-ionol can be used as a precursor in the synthesis of megastigmatrienone. This process involves the conversion of alpha-ionol acetate ester to 3-oxo-ionol acetate ester using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. Subsequent alkaline hydrolysis of the 3-oxo-ionol acetate ester yields megastigmatrienone [].
Q12: What can you tell me about the absolute configuration of 3-oxo-alpha-ionol?
A12: Research has established the absolute configuration of 3-oxo-alpha-ionol, also known as (9R)-9-Hydroxy-4,7E-megastigmadien-3-one, in tobacco []. This information is crucial for understanding its biosynthesis and potential biological activities.
Q13: Has alpha-ionol been found in other plants besides grapes and passion fruit?
A13: Yes, alpha-ionol and its derivatives have been identified in various other plant species, including Capparis spinosa fruits [], Ficus ruficaulis Merr. var. antaoensis leaves [], Alangium premnifolium leaves [], Rubus sp. (blackberry) [], Glechoma longituba [], Peronema canescens Jack leaves [], Malus domestica (apple) leaves [], Laurus nobilis L. (bay laurel) leaves and buds [], Solanum quitoense L. (lulo) leaves [], Equisetum debile and E. diffusum [], and Urtica dioica L. (stinging nettle) []. This wide distribution suggests a potential ecological role for this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






